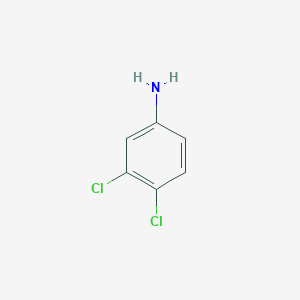

3,4-Dichloroaniline

Cat. No. B118046

Key on ui cas rn:

95-76-1

M. Wt: 162.01 g/mol

InChI Key: SDYWXFYBZPNOFX-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04070401

Procedure details

100 g of 3,4-dichloronitrobenzene, 1 g of triethylenetetramine and 0.02g of 5% platinum on carbon were introduced into a SUS-32 eletromagnetic agitation type autoclave having an inner volume of 500 ml. After air in the autoclave was replaced by hydrogen, a hydrogen gas was further charged therein under a pressure of 20 kg/cm2G. The mixture was heated up to 100° C with agitation. Then, a hydrogen gas was further introduced into the autoclave until the pressure reached 50 kg/cm2G, and the mixture was reacted at 100° C. During the reaction, whenever the reaction pressure drops down to 30 kg/cm2G, fresh hydrogen gas was charged into the autoclave until the pressure of 50 kg/cm2 was restored. The hydrogen charging was repeated until absorption of hydrogen was no longer recognized. The reaction took about 150 minutes. After the absorption of hydrogen became unrecognizable, the reaction system was kept warm for 1 hour with agitation, at a temperature slightly higher than the reaction temperature, so as to complete the reaction. Then, the autoclave was cooled and the reaction product was discharged therefrom. To the reaction product was added the same amount of methanol to give a uniform solution. Thereafter, the catalyst was filtered out and the resultant product was analyzed by gaschromatography. The analysis revealed that the reaction product contained therein a trace (less than 0.01% by weight) of aniline which was produced by a dehalogenation reaction, 0.4% by weight of monochloroaniline and 98.5% by weight of 3,4 -dichloroaniline. The pH value of the resultant reaction liquid was within a range of 7 to 8 and no corrosion occurred to the reactor.

Name

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[CH:6][C:7]=1[Cl:8].NCCNCCNCCN.[H][H]>[Pt].CO>[NH2:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:2][CH:3]=1.[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([NH2:9])=[CH:3][CH:2]=1.[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[Cl:8])[NH2:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C=CC1Cl)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

NCCNCCNCCN

|

|

Name

|

|

|

Quantity

|

0.02 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was reacted at 100° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the reaction, whenever

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged into the autoclave until the pressure of 50 kg/cm2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The hydrogen charging was repeated until absorption of hydrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the absorption of hydrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction system was kept warm for 1 hour with agitation, at a temperature slightly higher than the reaction temperature

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then, the autoclave was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a uniform solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Thereafter, the catalyst was filtered out

|

Outcomes

Product

Details

Reaction Time |

150 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=CC=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(N)C=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(N)C=CC1Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US04070401

Procedure details

100 g of 3,4-dichloronitrobenzene, 1 g of triethylenetetramine and 0.02g of 5% platinum on carbon were introduced into a SUS-32 eletromagnetic agitation type autoclave having an inner volume of 500 ml. After air in the autoclave was replaced by hydrogen, a hydrogen gas was further charged therein under a pressure of 20 kg/cm2G. The mixture was heated up to 100° C with agitation. Then, a hydrogen gas was further introduced into the autoclave until the pressure reached 50 kg/cm2G, and the mixture was reacted at 100° C. During the reaction, whenever the reaction pressure drops down to 30 kg/cm2G, fresh hydrogen gas was charged into the autoclave until the pressure of 50 kg/cm2 was restored. The hydrogen charging was repeated until absorption of hydrogen was no longer recognized. The reaction took about 150 minutes. After the absorption of hydrogen became unrecognizable, the reaction system was kept warm for 1 hour with agitation, at a temperature slightly higher than the reaction temperature, so as to complete the reaction. Then, the autoclave was cooled and the reaction product was discharged therefrom. To the reaction product was added the same amount of methanol to give a uniform solution. Thereafter, the catalyst was filtered out and the resultant product was analyzed by gaschromatography. The analysis revealed that the reaction product contained therein a trace (less than 0.01% by weight) of aniline which was produced by a dehalogenation reaction, 0.4% by weight of monochloroaniline and 98.5% by weight of 3,4 -dichloroaniline. The pH value of the resultant reaction liquid was within a range of 7 to 8 and no corrosion occurred to the reactor.

Name

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[CH:6][C:7]=1[Cl:8].NCCNCCNCCN.[H][H]>[Pt].CO>[NH2:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:2][CH:3]=1.[Cl:8][C:7]1[CH:6]=[CH:5][C:4]([NH2:9])=[CH:3][CH:2]=1.[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[Cl:8])[NH2:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=C(C=CC1Cl)[N+](=O)[O-]

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

NCCNCCNCCN

|

|

Name

|

|

|

Quantity

|

0.02 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Pt]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was reacted at 100° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

During the reaction, whenever

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was charged into the autoclave until the pressure of 50 kg/cm2

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The hydrogen charging was repeated until absorption of hydrogen

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the absorption of hydrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction system was kept warm for 1 hour with agitation, at a temperature slightly higher than the reaction temperature

|

|

Duration

|

1 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then, the autoclave was cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give a uniform solution

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Thereafter, the catalyst was filtered out

|

Outcomes

Product

Details

Reaction Time |

150 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC1=CC=CC=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(N)C=C1

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(N)C=CC1Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |